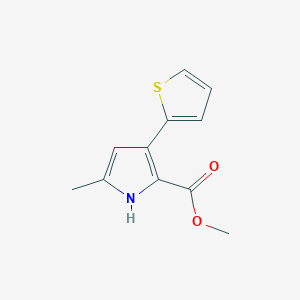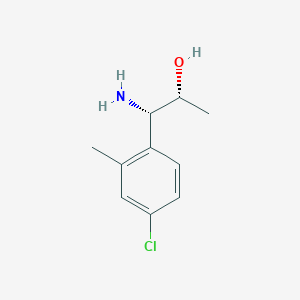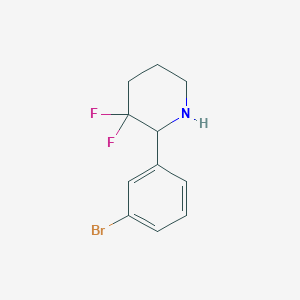
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and trifluoromethyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the imidazole ring, often achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
科学研究应用
Chemistry: In chemistry, 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, influencing the compound’s biological activity.
相似化合物的比较
1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole: Substitution of bromine with fluorine can lead to differences in electronic properties and reactivity.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-imidazole: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of halogens and the trifluoromethyl group, which imparts distinct electronic and steric effects
属性
分子式 |
C10H5BrClF3N2 |
|---|---|
分子量 |
325.51 g/mol |
IUPAC 名称 |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H |
InChI 键 |
VPSIDPDZJQGPGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




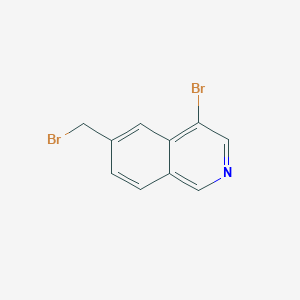
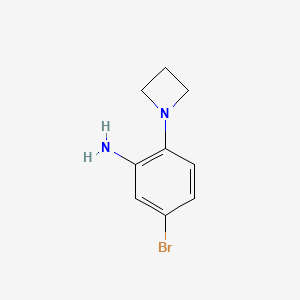
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
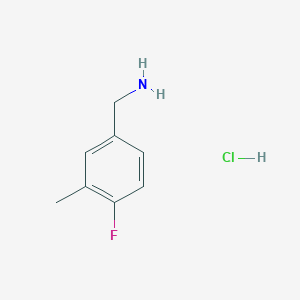
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)

